molecular formula C23H18N4O4S B3683409 N-{[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-nitrobenzamide

N-{[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-nitrobenzamide

Cat. No.: B3683409
M. Wt: 446.5 g/mol
InChI Key: LCPLIDXTCNLEKP-UHFFFAOYSA-N
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Description

“N-{[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-nitrobenzamide” is a complex organic compound that features a benzoxazole ring, a nitrobenzamide group, and a carbamothioyl linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-nitrobenzamide” likely involves multiple steps, including the formation of the benzoxazole ring, the introduction of the nitro group, and the formation of the carbamothioyl linkage. Typical reagents might include:

    Benzoxazole formation: This could involve the cyclization of an o-aminophenol with a carboxylic acid derivative.

    Nitro group introduction: Nitration reactions using nitric acid and sulfuric acid.

    Carbamothioyl linkage formation: This might involve the reaction of an isothiocyanate with an amine.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methyl groups or the thioamide linkage.

    Reduction: The nitro group could be reduced to an amine under suitable conditions.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoxazole or nitrobenzamide derivatives.

Scientific Research Applications

Chemistry

The compound could be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology

Medicine

If the compound exhibits biological activity, it could be investigated as a potential therapeutic agent for various diseases.

Industry

The compound might find applications in materials science, such as in the development of new polymers or as a component in specialty chemicals.

Mechanism of Action

The exact mechanism of action would depend on the specific biological activity of the compound. Generally, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a biological effect.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole derivatives: Compounds with similar benzoxazole rings.

    Nitrobenzamide derivatives: Compounds with similar nitrobenzamide groups.

    Carbamothioyl derivatives: Compounds with similar carbamothioyl linkages.

Uniqueness

The unique combination of the benzoxazole ring, nitrobenzamide group, and carbamothioyl linkage might confer unique properties to the compound, such as specific biological activities or chemical reactivity.

Properties

IUPAC Name

N-[[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4S/c1-13-3-10-20-19(11-13)24-22(31-20)16-5-4-14(2)18(12-16)25-23(32)26-21(28)15-6-8-17(9-7-15)27(29)30/h3-12H,1-2H3,(H2,25,26,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPLIDXTCNLEKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=S)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-nitrobenzamide
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N-{[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-nitrobenzamide
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N-{[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-nitrobenzamide
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N-{[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-nitrobenzamide
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N-{[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-nitrobenzamide

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